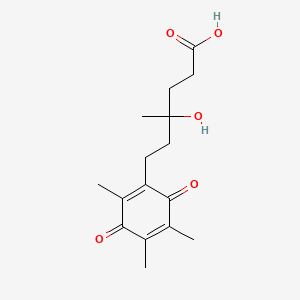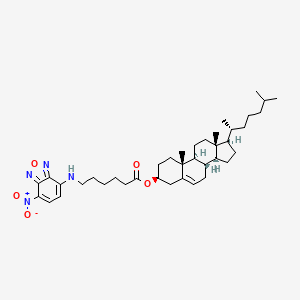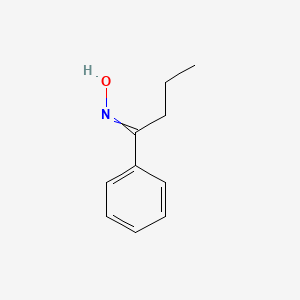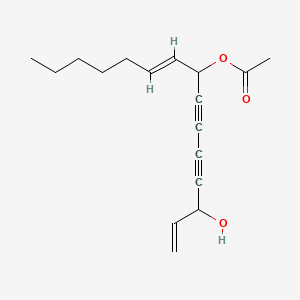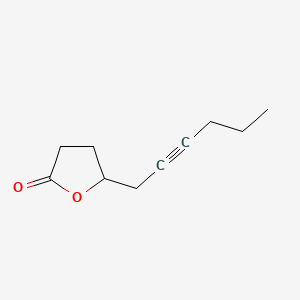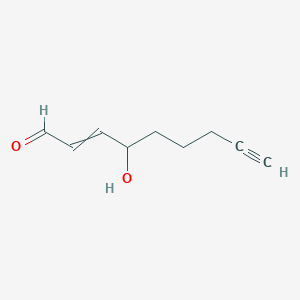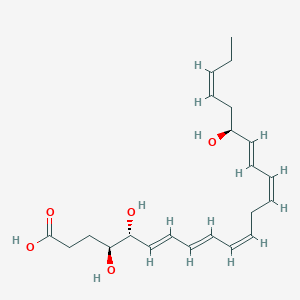
Resolvin D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resolvin D4 is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. It plays a crucial role in resolving inflammation and promoting tissue repair. This compound is part of the D-series resolvins, which are known for their potent anti-inflammatory and pro-resolving properties.
Mechanism of Action
Target of Action:
Resolvin D4 primarily targets phagocytes, including neutrophils and macrophages. These immune cells play a central role in host defense against infections and tissue injury. RvD4 acts on these cells to regulate their behavior during inflammation and resolution .
Mode of Action:
RvD4 orchestrates several actions to promote resolution:
- Signaling Pathways : RvD4 activates ERK1/2 and STAT3 pathways in granulocytes, influencing their behavior .
Biochemical Pathways:
RvD4 is biosynthesized from docosahexaenoic acid (DHA) during the resolution phase of acute inflammation. It acts as a switch, disengaging emergency granulopoiesis (rapid neutrophil production) and promoting return to steady-state conditions. RvD4 also regulates granulocyte progenitors in the bone marrow .
Result of Action:
- Anti-Inflammatory Effects : By limiting neutrophil infiltration, RvD4 helps restore homeostasis after infections .
Action Environment:
Biochemical Analysis
Biochemical Properties
Resolvin D4 plays a key role in biochemical reactions, particularly in orchestrating resolution networks involved in host responses to injury and infection . It interacts with various enzymes, proteins, and other biomolecules, regulating cellular responses . For instance, it has been found to reduce neutrophilic infiltration and enhance the uptake of apoptotic PMN by human dermal fibroblasts .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating leukocytic infiltration, promoting clearance of apoptotic cells, debris, and bacteria . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It regulates neutrophil trafficking into the inflamed tissue, enhances antimicrobial defense and phagocytosis, and promotes neutrophil apoptosis and clearance of apoptotic neutrophils and cellular debris by macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to persist late into the resolution phase of acute murine Staphylococcus aureus infections
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized from docosahexaenoic acid (DHA, C22:6) during the body’s rapid cellular and chemical response to injurious stimuli
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Resolvin D4 involves a chiral pool strategy starting from glycidol derivatives and D-erythrose to introduce stereogenic centers. A copper(I)-mediated cross-coupling between propargyl bromide and terminal acetylenic precursors yields core structures of late-stage key intermediates. A simultaneous Lindlar reduction of the skipped diynyl moiety followed by silyl group cleavage completes the synthesis .
Industrial Production Methods: Currently, the industrial production of this compound is not widely established. the synthetic availability of these molecules has helped further elucidate their stereoselective biofunctions .
Chemical Reactions Analysis
Types of Reactions: Resolvin D4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biosynthesis and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and molecular oxygen are used.
Reduction: Lindlar catalyst is used for the reduction of diynyl moieties.
Substitution: Copper(I) catalysts are employed for cross-coupling reactions.
Major Products: The major products formed from these reactions include various stereoisomers and epimers of this compound, which have distinct biological activities .
Scientific Research Applications
Resolvin D4 has a wide range of scientific research applications:
Chemistry: Used to study stereoselective synthesis and the role of lipid mediators in chemical reactions.
Biology: Investigated for its role in resolving inflammation and promoting tissue repair.
Industry: Potential applications in developing anti-inflammatory drugs and therapeutic agents.
Comparison with Similar Compounds
- Resolvin D1
- Resolvin D2
- Resolvin D3
- Resolvin D5
Comparison: Resolvin D4 is unique in its ability to reduce neutrophilic infiltration and enhance the uptake of apoptotic cells by macrophages. Unlike other D-series resolvins, this compound has a distinct stereochemistry and specific biological actions, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPLJNOOLKUEBS-RIYRYSNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
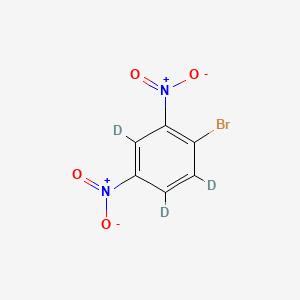
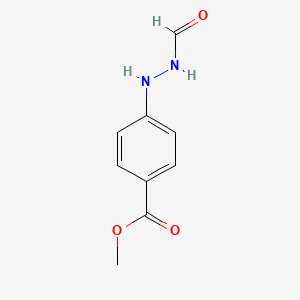
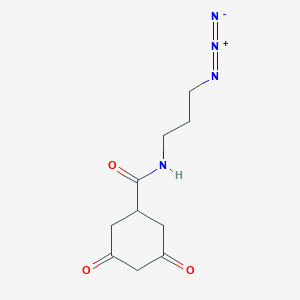
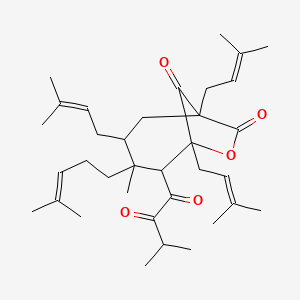
![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)
![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)
